molecular formula C11H9ClO3 B2919329 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid CAS No. 2094818-63-8

2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B2919329
CAS No.: 2094818-63-8
M. Wt: 224.64
InChI Key: HSBQQGMWZHVUII-UHFFFAOYSA-N
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Description

“2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling . The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “this compound”, is characterized by a benzofuran ring as a core . The 4-position of the benzofuran may be substituted or unsubstituted . Good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

Structural and Spectroscopic Characterization

Compounds within the benzofuran family, such as methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, have been prepared and analyzed to understand their molecular structure and interactions. Studies reveal that these compounds have specific configurations and intermolecular interactions, such as aromatic π–π interactions and hydrogen bonding, which could be significant in understanding the chemical behavior of 2-(6-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid (Hong Dae Choi et al., 2009).

Reactivity and Computational Studies

Other research has focused on the reactivity and computational analysis of benzofuran derivatives, such as the 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA). These studies include spectroscopic characterization, quantum chemical analyses, and molecular docking studies, offering insights into the molecular behavior and potential interactions of these compounds with biological targets. Such analyses could be relevant for understanding the reactivity and potential applications of this compound in various scientific and pharmaceutical contexts (Sudhir M. Hiremath et al., 2019).

Photophysical Studies

Further studies on benzofuran derivatives, like the synthesis and characterization of benzofuran-3-acetic acid hydrazide derivatives, have been conducted to explore their photophysical properties. These studies, which include solvatochromic behavior and computational methods, may provide valuable information for developing fluorescent probes or materials with unique optical properties. Insights from these studies could inform the potential photophysical applications of this compound (C. Maridevarmath et al., 2019).

Properties

IUPAC Name

2-(6-chloro-7-methyl-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-9(12)3-2-8-7(4-10(13)14)5-15-11(6)8/h2-3,5H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBQQGMWZHVUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C2CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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